N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as 5-fluoro ADB-PINACA, is a synthetic cannabinoid belonging to the indazole-3-carboxamide family. This compound is designed to mimic the effects of naturally occurring cannabinoids, such as tetrahydrocannabinol, by acting as a potent agonist for cannabinoid receptors CB1 and CB2. Its molecular formula is C19H27FN4O2, with a molecular weight of approximately 362.4 g/mol.
5-fluoro ADB-PINACA is primarily synthesized for research purposes and is not widely available for general use. It can be obtained from specialized chemical suppliers like Cayman Chemical, which provide detailed information about its structure and properties. The compound has garnered attention due to its significant biological activity and potential psychoactive effects.
This compound falls under the category of synthetic cannabinoids, which are substances engineered to interact with cannabinoid receptors in the body. Synthetic cannabinoids are often associated with various health risks and legal issues due to their potency and unpredictable effects compared to natural cannabis products .
The synthesis of N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide typically involves several steps that include:
While specific methodologies are not extensively documented in public databases, general synthetic techniques for similar compounds include amide bond formation and fluorination processes .
The molecular structure of N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide features:
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide undergoes various chemical reactions typical for synthetic cannabinoids:
The specific reaction pathways depend on the conditions used during synthesis and may involve catalysts or specific solvents .
The mechanism of action for N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide primarily involves:
Research indicates that this compound may activate cannabinoid receptors more potently than Δ9-tetrahydrocannabinol, leading to stronger psychoactive effects .
These properties influence its behavior in biological systems and its potential applications in research .
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide has several scientific applications:
The systematic name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide decomposes as follows:
This naming prioritizes the carboxamide linker as the parent chain, consistent with IUPAC rules for substituted heterocycles [6] [8].
The compound features three critical moieties:
Group | Role in Pharmacology | Structural Impact |
---|---|---|
Indazole core | Primary receptor interaction site | Planar aromatic scaffold |
Carboxamide linker | H-bonding with CB1/2 receptor residues | Conformational flexibility |
5-Fluoropentyl chain | Membrane penetration and receptor access | Hydrophobic elongation with dipole |
tert-Leucine carboxamide | Stereoselective binding to CB1 allosteric site | Chiral center dictates 3D orientation |
The tert-leucine residue introduces a chiral center at Cα (C1 of the 2,2-dimethylpropyl group). Stereoselective synthesis is confirmed by pharmacological data showing the (S)-enantiomer exhibits higher CB1 affinity due to optimal van der Waals contacts with transmembrane helices. The bulky tert-butyl group enforces conformational stability, limiting Cα–C(O) bond rotation [4] [9].
The fluorine atom marginally reduces LogP versus pentyl analogs (ΔLogP ≈ –0.3), while the tert-leucine group enhances crystalline solid formation [5] [6] [8].
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 362.44 g/mol | HRMS [M+H]⁺ m/z 363.3 |
Melting point | Not reported | — |
Density | 1.26 ± 0.1 g/cm³ (predicted) | Computational modeling |
Solubility in DMF | 5 mg/mL | Experimental [8] |
Unlike indazole-based kinase inhibitors (e.g., N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1H-indazole-3-carboxamide [CID 155928944]), the subject compound features:
This compound (5F-ADB-PINACA) shares core features with prevalent SCRAs:
Pharmacological data reveals the 5-fluoropentyl chain in 5F-ADB-PINACA confers:
Compound | CB1 EC₅₀ (nM) | Relative Efficacy (% CP55,940) | Assay Type |
---|---|---|---|
5F-ADB-PINACA | ~2.5 | >150% | β-arrestin recruitment |
MDMB-4en-PINACA | 1.88–2.47 | 221–299% | cAMP inhibition [4] |
AB-PINACA | ~5.0 | >140% | Calcium flux [9] |
JWH-018 | 25.3 | 100% | Reference [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0